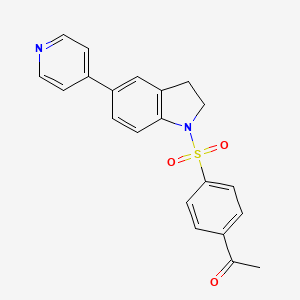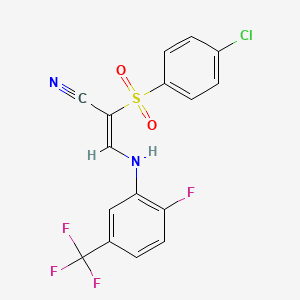
5-oxo-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-oxo-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and a phenylpiperazine group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is a common scaffold in many biologically active compounds . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom, and it is also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrolidine ring would provide a three-dimensional structure to the molecule, while the thiazole ring and the phenylpiperazine group would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrolidine ring could potentially make it more soluble in water compared to compounds with similar molecular weights that do not contain this ring .Scientific Research Applications
Microwave-assisted Synthesis of Hybrid Molecules
Research by Başoğlu et al. (2013) on microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties highlights the importance of hybrid molecules in enhancing biological activities, including antimicrobial, antilipase, and antiurease activities. These findings suggest that similar compounds, possibly including the one you mentioned, could have applications in developing new antibiotics or enzymes inhibitors (Başoğlu et al., 2013).
Tuberculostatic Activity of Phenylpiperazine Derivatives
Research on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives by Foks et al. (2004) demonstrated the potential of phenylpiperazine derivatives in exhibiting tuberculostatic activity. This suggests that compounds with phenylpiperazine structures might be explored for their applications in treating tuberculosis (Foks et al., 2004).
Cardiotonic Agents from Thiazolidine Derivatives
Nate et al. (1987) synthesized thiazolidine derivatives tested for cardiotonic activity, suggesting that modifications of the thiazolidine moiety can lead to compounds with potential applications as cardiotonic agents. This area of research indicates a route for the development of new heart medications (Nate et al., 1987).
Anticancer and Anti-inflammatory Agents
A study by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives demonstrates the potential for these compounds in anticancer and anti-inflammatory applications. This suggests that similar compounds, including those with the specified chemical structure, could be researched for their efficacy in cancer and inflammation treatment (Rahmouni et al., 2016).
properties
IUPAC Name |
5-oxo-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c26-17-7-6-16(22-17)19(28)23-20-21-14(13-29-20)12-18(27)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-5,13,16H,6-12H2,(H,22,26)(H,21,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMCKKAWWWNVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)
![N-methyl-6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2655937.png)
![2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2655938.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-2-carboxylic acid](/img/structure/B2655941.png)


![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)


![4-{2-[(3-Fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B2655951.png)
![4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2655952.png)